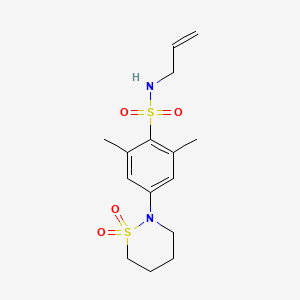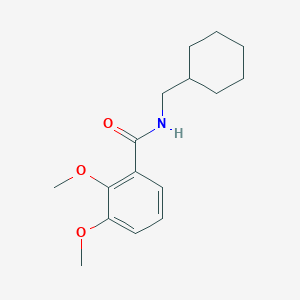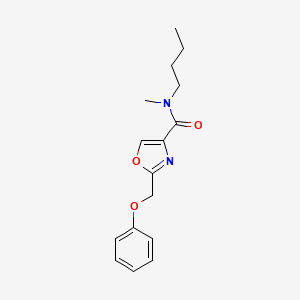
3-phenyl-N'-(3-phenylpropanoyl)acrylohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-phenyl-N'-(3-phenylpropanoyl)acrylohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 3-phenyl-N'-(3-phenylpropanoyl)acrylohydrazide involves the inhibition of specific enzymes and proteins in cancer cells. The compound binds to the active sites of these enzymes and proteins, preventing their activity and leading to cell death. The exact mechanism of action is still under investigation and requires further research.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-phenyl-N'-(3-phenylpropanoyl)acrylohydrazide have been studied extensively. The compound has been found to induce apoptosis in cancer cells and inhibit the growth of bacteria and fungi. It has also been found to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
3-phenyl-N'-(3-phenylpropanoyl)acrylohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising results in various assays. However, the compound has limited solubility in water, making it difficult to work with in aqueous solutions. It also has limited stability, which can affect its activity in experiments.
Orientations Futures
The potential future directions for 3-phenyl-N'-(3-phenylpropanoyl)acrylohydrazide are vast. The compound can be further studied for its antitumor, antibacterial, and antifungal activities. It can also be studied for its potential applications in other fields, such as agriculture and environmental science. Further research is required to fully understand the mechanism of action and to optimize the synthesis method for improved stability and solubility.
Conclusion:
In conclusion, 3-phenyl-N'-(3-phenylpropanoyl)acrylohydrazide is a chemical compound with potential applications in various scientific fields. Its antitumor, antibacterial, and antifungal activities make it a promising candidate for the development of new drugs and antibiotics. Further research is required to fully understand its mechanism of action and to optimize its synthesis method for improved stability and solubility.
Méthodes De Synthèse
The synthesis of 3-phenyl-N'-(3-phenylpropanoyl)acrylohydrazide involves the reaction of 3-phenylpropanoic acid hydrazide and cinnamaldehyde in the presence of a catalyst. The reaction is carried out under specific conditions of temperature and pressure to obtain the final product. The chemical structure of the compound is confirmed using various spectroscopic techniques.
Applications De Recherche Scientifique
3-phenyl-N'-(3-phenylpropanoyl)acrylohydrazide has potential applications in various scientific fields. It has been studied for its antitumor, antibacterial, and antifungal activities. The compound has been found to inhibit the growth of cancer cells and has shown promising results in the treatment of breast cancer. It has also been studied for its antibacterial and antifungal activities, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
3-phenyl-N'-[(E)-3-phenylprop-2-enoyl]propanehydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c21-17(13-11-15-7-3-1-4-8-15)19-20-18(22)14-12-16-9-5-2-6-10-16/h1-11,13H,12,14H2,(H,19,21)(H,20,22)/b13-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBRIOGGFWXMPHA-ACCUITESSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NNC(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCC(=O)NNC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-3-(4-fluorophenyl)-N-methylpropanamide](/img/structure/B5174830.png)

![2-{[4-(2,5-dimethylphenoxy)butyl]amino}ethanol](/img/structure/B5174838.png)
![2,3-di-2-pyridinyl-N-[3-(trifluoromethyl)phenyl]-6-quinoxalinecarboxamide](/img/structure/B5174841.png)
![N-(4-fluorophenyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5174843.png)
![2-[(4-chlorophenoxy)methyl]-5-fluoro-1H-benzimidazole](/img/structure/B5174849.png)


![2-(4-bromo-3-methylphenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5174864.png)

![1-[(5-fluoro-1H-indol-2-yl)carbonyl]-N-(4-fluorophenyl)-3-piperidinamine](/img/structure/B5174884.png)
![3-(2-methoxyethyl)-5-[4-(methylthio)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5174890.png)
![N-[2-(1-adamantyl)ethyl]-N'-phenylurea](/img/structure/B5174895.png)
